molecular formula C12H12FN B1443936 1-(4-Fluoronaphthalen-1-yl)ethanamine CAS No. 1260486-39-2

1-(4-Fluoronaphthalen-1-yl)ethanamine

Cat. No. B1443936
M. Wt: 189.23 g/mol
InChI Key: MVNSJXXBMVYRCM-UHFFFAOYSA-N
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Description

1-(4-Fluoronaphthalen-1-yl)ethanamine is a chemical compound with the CAS Number: 1260486-39-2 . It has a molecular weight of 189.23 and its IUPAC name is 1-(4-fluoro-1-naphthyl)ethanamine . It appears as an oil .


Molecular Structure Analysis

The InChI code for 1-(4-Fluoronaphthalen-1-yl)ethanamine is 1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 . The molecular formula is C12H12FN .


Physical And Chemical Properties Analysis

1-(4-Fluoronaphthalen-1-yl)ethanamine is an oil . It has a molecular weight of 189.23 and its storage temperature is 4 °C .

Scientific Research Applications

Chromatographic Analysis

  • High-Performance Liquid Chromatography : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 1-(4-Fluoronaphthalen-1-yl)ethanamine, has been used in high-performance liquid chromatography for the detection of biologically important thiols. This demonstrates its application in precise analytical techniques (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis and Structural Characterization

  • Antimicrobial and Antifungal Activity : A series of compounds synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, a close analogue, demonstrated significant antibacterial and antifungal properties. This suggests potential medicinal applications for similar fluoro-substituted compounds (Pejchal, Pejchalová, & Růžičková, 2015).

DNA Interaction and Cytotoxicity Studies

  • DNA Binding and Nuclease Activity : Cu(II) complexes of ligands related to 1-(4-Fluoronaphthalen-1-yl)ethanamine have been studied for their DNA binding properties and nuclease activity, indicating potential biomedical applications, particularly in the area of gene therapy or as tools in molecular biology (Kumar et al., 2012).

Application in Material Science

  • Liquid Crystals and Optical Properties : Compounds structurally similar to 1-(4-Fluoronaphthalen-1-yl)ethanamine have been utilized in the development of liquid crystals, which are critical in the manufacturing of electronic displays and other optical applications (Takatsu, Takeuchi, & Satō, 1983).

Metabolic Studies

  • Fungal Metabolism : Studies have been conducted on the metabolism of 1-fluoronaphthalene by fungi, providing insight into how organisms metabolize fluorinated compounds. This research is crucial for understanding environmental impacts and biodegradation processes (Cerniglia, Miller, Yang, & Freeman, 1984).

Safety And Hazards

The safety information for 1-(4-Fluoronaphthalen-1-yl)ethanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-fluoronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNSJXXBMVYRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoronaphthalen-1-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Kiefer, F Beaumard, T Gorojankina, H Faure… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the first comprehensive structure–activity study of calindol (4, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), a positive allosteric modulator, or calcimimetic, of the …
Number of citations: 7 www.sciencedirect.com

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